Physicochemical Properties and Analytical Profiling of Fingolimod Stearoate Amide-d4
Physicochemical Properties and Analytical Profiling of Fingolimod Stearoate Amide-d4
Executive Summary
Fingolimod Stearoate Amide-d4 (N-stearoyl-Fingolimod-d4) is a specialized stable isotope-labeled internal standard (SIL-IS) used in the bioanalysis of Fingolimod (FTY720) metabolites. It corresponds to the deuterated analog of Metabolite M30 , a hydrophobic ceramide-like impurity and metabolite formed via the acylation of the primary amine of Fingolimod by ceramide synthases (CerS).
Unlike the active phosphorylated metabolite (Fingolimod-P), the stearoate amide represents a metabolic "sink" or storage form with distinct physicochemical characteristics—primarily extreme lipophilicity and negligible aqueous solubility. This guide details its properties, metabolic context, and validated LC-MS/MS protocols for its detection.[1][2][3]
Chemical Identity & Structural Architecture
The compound is a "pseudo-ceramide," mimicking the structure of C18-ceramide but utilizing the Fingolimod backbone instead of sphingosine. The "d4" label typically resides on the phenylene ring or the ethylene linker of the Fingolimod moiety to ensure metabolic stability and prevent deuterium exchange.
| Property | Specification |
| Chemical Name | N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl-d4)stearamide |
| Common Name | Fingolimod Stearoate Amide-d4; N-Stearoyl FTY720-d4 |
| Role | Internal Standard (IS) for Fingolimod M30 Metabolite |
| Molecular Formula | C₃₇H₆₃D₄NO₃ |
| Molecular Weight | ~577.96 g/mol (vs. 573.93 g/mol for d0) |
| Parent Drug | Fingolimod (FTY720) |
| Fatty Acid Chain | Stearic Acid (C18:[4]0) |
Structural Logic
The molecule consists of three distinct domains governing its behavior:
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Polar Head Group: A 1,3-diol motif (similar to serine/sphingosine) capable of hydrogen bonding, though sterically hindered by the amide.
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Core Linker (Deuterated): The phenyl-ethyl backbone where the isotopic label is placed.
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Dual Hydrophobic Tails: The native octyl chain of Fingolimod plus the newly added C18 stearoyl chain. This creates a "double-tailed" lipid structure, drastically increasing LogP compared to the parent drug.
Physicochemical Profile
The stearoylation of Fingolimod fundamentally inverts its solubility profile. While Fingolimod HCl is water-soluble, the Stearoate Amide is a waxy, highly lipophilic solid.
Key Properties Table[6]
| Parameter | Value / Characteristic | Experimental Implication |
| LogP (Predicted) | > 11.0 | Extreme hydrophobicity; requires non-aqueous solvents for stock prep. |
| Solubility (Water) | Negligible (< 1 ng/mL) | Will precipitate immediately in aqueous buffers; high risk of non-specific binding to plastics. |
| Solubility (Organic) | Soluble in MeOH, DMSO, THF, CHCl₃ | Stock solutions must be prepared in MeOH or DMSO. |
| pKa (Amide) | Neutral (Non-ionizable) | Unlike Fingolimod (basic amine), the amide nitrogen is not protonated at physiological pH. |
| Melting Point | 95°C – 105°C (Solid) | Exists as a waxy solid; typically handled as a dry powder or frozen solution. |
| Hygroscopicity | Low | The lipid tails shield the polar diol, reducing moisture uptake compared to FTY720-HCl. |
Critical Handling Note: The "Wall Effect"
Due to its high LogP, Fingolimod Stearoate Amide-d4 exhibits aggressive non-specific binding to polypropylene and glass surfaces in aqueous solutions.
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Protocol Rule: Never dilute stock solutions into >30% water without a carrier protein (BSA) or surfactant.
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Storage: Store stocks in glass vials with Teflon-lined caps at -20°C.
Biological Context: The Ceramide Synthase Pathway
Fingolimod mimics sphingosine.[4][5][6][7] While its therapeutic effect relies on phosphorylation by Sphingosine Kinase 2 (SphK2), it also competes with sphingosine for acylation by Ceramide Synthases (CerS), leading to the formation of N-acyl metabolites like the Stearoate Amide.
Figure 1: Divergent metabolic fate of Fingolimod.[7] The formation of the Stearoate Amide (M30) represents the "ceramide pathway," competing with the activation pathway.
Analytical Protocol: LC-MS/MS Quantification
This protocol describes the use of Fingolimod Stearoate Amide-d4 as an internal standard. The method relies on the fragmentation of the amide bond to release the characteristic Fingolimod backbone fragment.
A. Mass Spectrometry Settings (MRM)
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Ionization: ESI Positive Mode (ESI+)
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Mechanism: Protonation occurs on the hydroxyl groups or the amide oxygen, followed by in-source fragmentation or collision-induced dissociation (CID).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) |
| Fingolimod Stearoate (d0) | 574.5 [M+H]⁺ | 255.3 [C₁₉H₃₁]⁺ | 35 eV |
| Fingolimod Stearoate-d4 (IS) | 578.5 [M+H]⁺ | 259.3 [C₁₉H₂₇D₄]⁺ | 35 eV |
Note: The product ion m/z 255/259 corresponds to the dehydration and cleavage of the headgroup/amide, leaving the characteristic octyl-phenyl-ethyl carbocation.
B. Chromatographic Separation
Due to the C18 chain, this analyte is extremely retained on standard C18 columns. A C8 or Phenyl-Hexyl column is recommended to reduce run times.
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Column: Kinetex C8 or Biphenyl (50 x 2.1 mm, 2.6 µm).
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Mobile Phase A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).
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Mobile Phase B: Methanol:Acetonitrile (50:50) + 0.1% Formic Acid.
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Why MeOH/ACN mix? Pure ACN may not sufficiently solubilize the stearoyl chain; MeOH improves solubility.
-
-
Gradient:
-
Start at 60% B.
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Ramp to 98% B over 2.0 min.
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Hold at 98% B for 2.0 min (Elution of Stearoate Amide).
-
Re-equilibrate.
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C. Sample Preparation Workflow
Standard Protein Precipitation (PPT) is often insufficient for extracting such lipophilic metabolites from plasma. A Liquid-Liquid Extraction (LLE) is preferred.
Figure 2: Extraction and analysis workflow. Note the critical requirement for high-organic reconstitution solvent to maintain solubility of the stearoyl derivative.
Synthesis & Stability Considerations
Synthesis Route (Brief)
The d4-standard is synthesized by coupling Fingolimod-d4 HCl with Stearoyl Chloride in the presence of a base (TEA or DIPEA) in dichloromethane.
-
Purification: Requires silica gel chromatography eluting with Hexane/Ethyl Acetate (due to low polarity).
Stability Profile
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Solid State: Stable for >2 years at -20°C.
-
Solution State:
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Hydrolysis: The amide bond is chemically stable at neutral pH but can hydrolyze under strong acidic/basic conditions at high temperatures.
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Adsorption: Significant loss of titer if stored in low-organic solvents (<50% MeOH/ACN) in glass or non-treated plastic vials.
-
References
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Kovarik, J. M., et al. (2020). "A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood." Biomedical Chromatography, 34(6).[1] Link
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Zolnerciks, J. K., et al. (2011). "Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis."[7][8][9][10] Nature Reviews Drug Discovery, 9, 883–906. Link
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FDA Center for Drug Evaluation and Research. (2010). "NDA 022527: Gilenya (fingolimod) Chemistry Review." U.S. Food and Drug Administration.[8][11] Link
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PubChem. (2025). "Fingolimod Stearate Amide (Compound Summary)." National Library of Medicine. Link
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BenchChem. (2023). "Fingolimod Stearate Amide: Physicochemical Properties and Impurity Profiling." Link
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